molecular formula C22H45NO3 B148199 N,N-Bis(2-hydroxyethyl)stearamide CAS No. 93-82-3

N,N-Bis(2-hydroxyethyl)stearamide

Cat. No. B148199
CAS RN: 93-82-3
M. Wt: 371.6 g/mol
InChI Key: XGZOMURMPLSSKQ-UHFFFAOYSA-N
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Description

N,N-Bis(2-hydroxyethyl)stearamide is a chemical compound that is part of a broader class of fatty acid amides. These compounds are known for their applications in various industries, including as plasticizers and in the synthesis of photo-responsive polymers. The stearamide derivative, in particular, has been noted for its effectiveness as a primary plasticizer, which is significant as it is one of the few carboxylic derivatives of stearic acid known to serve this function .

Synthesis Analysis

The synthesis of N,N-Bis(2-hydroxyethyl)stearamide and related compounds typically involves reactions under mild conditions, often without the need for organic solvents. For instance, the synthesis of N,N-Bis(2-hydroxyethyl) cinnamamide, a related compound, was achieved from methyl cinnamate and diethanolamine under mild conditions, yielding a high product yield . Similarly, the synthesis of N-methyl-N-ethy-N,N-bis(2-stearoyloxy)ethyl bromide, another related compound, involved a quaternization followed by esterification, resulting in a high yield of the final product .

Molecular Structure Analysis

The molecular structure of compounds related to N,N-Bis(2-hydroxyethyl)stearamide has been characterized using various analytical techniques such as FT-IR, 1H-NMR, MS, DSC, and TGA . Additionally, crystal chemistry studies have been conducted to understand the intermolecular interactions in compounds like N,N'-diphenylisophthalamide and related compounds, which can provide insights into the behavior of N,N-Bis(2-hydroxyethyl)stearamide .

Chemical Reactions Analysis

The reactivity of N,N-Bis(2-hydroxyethyl)stearamide can be inferred from studies on similar compounds. For example, the metal-catalyzed reactions of N-bis(trimethylsilyl)methyl, N-(2-indolyl)methyl α-diazoamides, which are structurally related, have been investigated to understand the influence of conformational, steric, and electronic factors on the site- and chemoselectivity of the metallocarbenoid reaction . These studies can shed light on the potential reactivity of N,N-Bis(2-hydroxyethyl)stearamide in the presence of metal catalysts.

Physical and Chemical Properties Analysis

The physical and chemical properties of N,N-Bis(2-hydroxyethyl)stearamide can be deduced from the properties of similar compounds. For instance, the plasticizing characteristics of N,N-bis(2-alkoxyethyl) amides of long-chain fatty acids, including the stearamide derivative, have been evaluated, showing compatibility and low-temperature properties comparable to adipate plasticizers . The photo-responsive properties of related compounds, such as N,N-Bis(2-hydroxyethyl) cinnamamide, have also been tested, indicating the potential for N,N-Bis(2-hydroxyethyl)stearamide to be used in novel applications .

Scientific Research Applications

  • Food Contact Materials

    • Field : Food Safety
    • Application : N,N-bis(2-hydroxyethyl)stearylamine partially esterified with saturated C16/C18 fatty acids (SABOFOG F1), which is a variant of N,N-Bis(2-hydroxyethyl)stearamide, is used as an antistatic and anti-fog agent in all types of polymers at up to 2% w/w .
    • Results : The EFSA Panel on Food Contact Materials, Enzymes and Processing Aids (CEP) assessed the safety of this compound and found it to be safe for use in food contact materials .
  • Plastic Applications

    • Field : Polymer Science
    • Application : Ethylene bis(stearamide), a compound similar to N,N-Bis(2-hydroxyethyl)stearamide, is used as a dispersing agent or internal/external lubricant for benefits in plastic applications .
    • Method : The compound is used to facilitate and stabilize the dispersion of solid compounding materials, enhance processability, decrease friction and abrasion of the polymer surface, and contribute to color stability and polymer degradation .
    • Results : The use of this compound in plastic applications results in improved processability and performance of the plastic materials .
  • Cosmetic Applications

    • Field : Cosmetic Science
    • Application : N,N-bis(2-hydroxyethyl)stearamide is used as a thickener and a wax emulsifier in soaps, creams, and lotions .
    • Results : The use of this compound in cosmetic applications results in improved texture and performance of the cosmetic products .
  • Process Industries

    • Field : Industrial Manufacturing
    • Application : It is used in process industries as a release agent and antistatic agent for the production of thermoplastics and wiring .
    • Results : The use of this compound in process industries results in improved manufacturing efficiency and product performance .
  • Powder Metallurgy

    • Field : Metallurgical Engineering
    • Application : It is used in powder metallurgy .
    • Results : The use of this compound in powder metallurgy results in improved processability and performance of the metal products .
  • Personal Care Products

    • Field : Cosmetic Science
    • Application : It is used as an emulsifier, foam promoter, viscosity control agent, and antistatic agent in personal care products .
    • Results : The use of this compound in personal care products results in improved texture, foam production, viscosity control, and antistatic properties .
  • Detergent

    • Field : Cleaning Products
    • Application : It is used as a detergent .
    • Results : The use of this compound in detergents results in improved cleaning efficiency .
  • Solubilizer

    • Field : Chemistry
    • Application : It is used as a solubilizer .
    • Results : The use of this compound as a solubilizer results in improved solubility of other substances .
  • Foam Stabilizer

    • Field : Cosmetic Science
    • Application : It is used as a foam stabilizer .
    • Results : The use of this compound as a foam stabilizer results in improved foam stability .
  • Rust Inhibitor and Corrosion Inhibitor

    • Field : Industrial Manufacturing
    • Application : It is used as a rust inhibitor and corrosion inhibitor .
    • Results : The use of this compound as a rust inhibitor and corrosion inhibitor results in improved longevity and performance of metal products .

Safety And Hazards

N,N-Bis(2-hydroxyethyl)stearamide can cause skin and eye irritation . It is advised to avoid dust formation and to wear suitable protective clothing, including gloves and eye/face protection . In case of contact with skin or eyes, it is recommended to wash with plenty of water . If inhaled, the victim should be moved into fresh air .

properties

IUPAC Name

N,N-bis(2-hydroxyethyl)octadecanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H45NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-22(26)23(18-20-24)19-21-25/h24-25H,2-21H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGZOMURMPLSSKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)N(CCO)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H45NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4059091
Record name Stearic acid diethanolamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4059091
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

371.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N-Bis(2-hydroxyethyl)stearamide

CAS RN

93-82-3
Record name Stearic acid diethanolamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=93-82-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N,N-Bis(2-hydroxyethyl)octadecanamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000093823
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Octadecanamide, N,N-bis(2-hydroxyethyl)-
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Stearic acid diethanolamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4059091
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N,N-bis(2-hydroxyethyl)stearamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.002.074
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name STEARIC DIETHANOLAMIDE
Source FDA Global Substance Registration System (GSRS)
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
VA Mallia - Molecular Assemblies: Characterization and …, 2020 - ACS Publications
The present chapter describes a summary of the molecular self-assembly and aggregation studies of simple structural derivatives of stearic acid. Varying the polar headgroup of stearic …
Number of citations: 1 pubs.acs.org
A Muniandy, CS Lee, WH Lim… - Journal of Applied …, 2021 - Wiley Online Library
Polymer carrier with biodegradable, biocompatible as well as solubility enhancing properties are highly looked upon in the pharmaceutical industry to improve the drug delivery systems…
Number of citations: 4 onlinelibrary.wiley.com
LE Gast, WJ Schneider, GE McManis… - Journal of the American …, 1969 - Springer
New polymeric coating materials have been prepared by a triethylenediamine-catalyzed reaction of hydroxyl-terminated polyesteramides (HTPA) from soybean or linseed oils with …
Number of citations: 28 link.springer.com
S Xiong, B Zhang, Z Zhang, Q Wang… - Journal of Dispersion …, 2019 - Taylor & Francis
Abstract For the development of national industry green environmental protection, the use of zinc dialkyl dithiophosphate (ZDDP) should be reduced in the process of mechanical …
Number of citations: 4 www.tandfonline.com
BF Joaquin, O Heidi, SK Birgit - 2009 - www-old.reach24h.com
In accordance with Commission Decision 85/71/EEC1 [pursuant to Directive 92/32/EEC, the 7th amendment to Directive 67/548/EEC2 (hereinafter" the Directive") on the approximation …
Number of citations: 4 www-old.reach24h.com
M Sorlini, S Menato - Silk-based Drug Delivery Systems, 2020 - books.google.com
The textile and clothing industry is one of the largest industrial sectors with a total share of over 4% in world merchandise trade1 and globally worth above $400 billion in terms of …
Number of citations: 5 books.google.com
W Wang, S Zhang, Q Yu, Y Lin, N Yang, W Han… - RSC …, 2017 - pubs.rsc.org
Hydrothermal liquefaction (HTL) is a promising method to convert wet microalgae into a petroleum-like biocrude. In this paper, we demonstrated the HTL of microalgae Spirulina over …
Number of citations: 15 pubs.rsc.org

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